molecular formula C27H23NO7 B11149281 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11149281
M. Wt: 473.5 g/mol
InChI Key: QBNPPSIVZYJDHZ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, substituted with a methoxyphenyl group and a benzyloxycarbonyl-beta-alaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Benzyloxycarbonyl-beta-alaninate Moiety: The final step involves the coupling of the chromen-2-one derivative with N-[(benzyloxy)carbonyl]-beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to the presence of the benzyloxycarbonyl-beta-alaninate moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H23NO7

Molecular Weight

473.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C27H23NO7/c1-32-20-9-7-19(8-10-20)23-16-26(30)35-24-15-21(11-12-22(23)24)34-25(29)13-14-28-27(31)33-17-18-5-3-2-4-6-18/h2-12,15-16H,13-14,17H2,1H3,(H,28,31)

InChI Key

QBNPPSIVZYJDHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)CCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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